Anhydro Vinblastine Disulfate Salt is a derivative of vinblastine, a well-known alkaloid extracted from the Madagascar periwinkle (Catharanthus roseus). This compound is classified under the Vinca alkaloids, which are recognized for their significant role in cancer therapy, particularly in treating various types of leukemia and solid tumors. Anhydro Vinblastine Disulfate Salt is notable for its enhanced stability and solubility compared to its parent compound, making it a subject of interest in pharmaceutical research and development.
Anhydro Vinblastine Disulfate Salt originates from the dimerization of vindoline and catharanthine, two key components derived from the Madagascar periwinkle. The classification of this compound falls under the category of alkaloids, specifically the Vinca alkaloids, which possess antitumor properties due to their ability to inhibit microtubule formation during cell division.
The synthesis of Anhydro Vinblastine Disulfate Salt involves several intricate steps. One common method begins with the extraction of vinblastine from Catharanthus roseus, followed by chemical modifications to enhance its properties.
The synthesis process can yield varying amounts based on the conditions used, such as temperature, reaction time, and the presence of catalysts. For example, utilizing specific solvents or adjusting pH levels can significantly affect yield and purity.
Anhydro Vinblastine Disulfate Salt has a complex molecular structure characterized by a dimeric configuration that includes multiple functional groups conducive to its biological activity. The structure can be represented as follows:
The compound's structure features:
Anhydro Vinblastine Disulfate Salt participates in various chemical reactions that can modify its properties or enhance its pharmacological activity:
The reactivity of Anhydro Vinblastine Disulfate Salt is influenced by factors such as solvent choice and temperature, which can lead to different reaction pathways and products.
Anhydro Vinblastine Disulfate Salt exerts its pharmacological effects primarily through the inhibition of microtubule polymerization during mitosis. This action disrupts normal cell division, leading to cell cycle arrest in the metaphase stage, ultimately resulting in apoptosis (programmed cell death).
Relevant data indicates that these properties make Anhydro Vinblastine Disulfate Salt suitable for formulation into injectable solutions for therapeutic use.
Anhydro Vinblastine Disulfate Salt is primarily utilized in scientific research focused on cancer treatment. Its applications include:
The discovery of anhydro vinblastine is inextricably linked to the mid-20th century investigation of Catharanthus roseus (Madagascar periwinkle). Initial ethnobotanical observations of the plant's hypoglycemic properties serendipitously revealed profound antileukemic effects in animal models, triggering intensive phytochemical studies. By 1963, vincristine (Oncovin®) and vinblastine (Velban®) became the first plant-derived small molecules approved by the FDA for cancer chemotherapy, revolutionizing lymphoma treatment [2].
Anhydro vinblastine emerged as a pivotal biosynthetic intermediate during investigations into vinca alkaloid metabolism. Researchers identified it as the direct precursor to vinblastine formed through coupling of catharanthine and vindoline, followed by oxidative dehydration. Its isolation and characterization were first reported in the late 20th century, with Koiso et al. (1998) providing foundational evidence of its intrinsic cytotoxicity independent of vinblastine conversion [1] [7]. Subsequent studies by Shao et al. (2007) and Olver et al. (2007) explored its structural analogs and in vivo activity, cementing its role as a platform for novel anticancer agents [4] [9].
Table 1: Historical Milestones in Anhydro Vinblastine Research
Year | Development | Significance |
---|---|---|
1963 | FDA approval of vincristine | First plant-derived anticancer drug from Catharanthus roseus |
1998 | Cytotoxicity characterization (Koiso et al.) | Demonstrated standalone antitumor activity against cancer cell lines |
2007 | In vivo efficacy studies (Olver et al.) | Validated activity against H460 NSCLC xenografts in mice |
2012 | Nanoparticle formulations developed | Emergence of liposomal vinca alkaloids (e.g., Marqibo®) inspired by derivatives |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7